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Compound of Interest

Compound Name: 5-Methyltryptamine

Cat. No.: B158209 Get Quote

An in-depth exploration of the structure-activity relationships, receptor pharmacology, and

signaling pathways of substituted tryptamines, providing a foundational resource for scientific

and drug development professionals.

Substituted tryptamines represent a broad and pharmacologically diverse class of compounds,

many of which are known for their potent psychoactive effects. As research into the therapeutic

potential of these molecules for various psychiatric disorders continues to expand, a

comprehensive understanding of their pharmacology is paramount. This technical guide

provides a detailed overview of the core pharmacological principles of substituted tryptamines,

with a focus on their interactions with serotonin receptors. The information presented herein is

intended to serve as a valuable resource for researchers, scientists, and professionals involved

in drug discovery and development.

Core Pharmacological Interactions: Receptor
Binding and Functional Activity
The primary molecular targets for the psychedelic effects of most substituted tryptamines are

the serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A subtype.[1][2][3]

[4][5][6][7][8][9] These compounds exhibit a wide range of binding affinities (Ki) and functional

potencies (EC50) at various 5-HT receptor subtypes, as well as the serotonin transporter

(SERT).[1][2][10] The specific pattern of receptor interaction and functional activity underpins

the unique pharmacological and phenomenological profile of each compound.
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Quantitative Receptor Pharmacology of Selected
Substituted Tryptamines
The following tables summarize the in vitro binding affinities and functional potencies of a

selection of substituted tryptamines at human 5-HT2A, 5-HT2C, and 5-HT1A receptors, and the

serotonin transporter (SERT). This data is compiled from studies utilizing recombinant human

receptors expressed in cell lines.

Table 1: Receptor Binding Affinities (Ki, nM) of Substituted Tryptamines

Compound 5-HT2A 5-HT2C 5-HT1A SERT

DMT 347 >10,000 >10,000 2,100

4-AcO-DMT 673 >10,000 >10,000 >10,000

4-OH-DMT

(Psilocin)
45 225 237 3,300

5-MeO-DMT 130 1,200 16 4,200

DET 338 >10,000 >10,000 2,700

DPT 370 >10,000 >10,000 7,700

4-OH-MET 63 480 480 >10,000

4-OH-MPT 45 310 310 >10,000

5-MeO-DALT 130 1,300 130 1,300

5-MeO-DiPT 130 1,300 130 1,300

Data compiled from Blough et al., 2014.[1]

Table 2: Functional Potencies (EC50, nM) of Substituted Tryptamines (IP1 Assay)
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Compound 5-HT2A 5-HT2C 5-HT1A

DMT 527 >10,000 >10,000

4-AcO-DMT 130 >10,000 >10,000

4-OH-DMT (Psilocin) 26 130 130

5-MeO-DMT 130 1,300 130

DET 480 >10,000 >10,000

DPT 370 >10,000 >10,000

4-OH-MET 26 130 130

4-OH-MPT 26 130 130

5-MeO-DALT 130 1,300 130

5-MeO-DiPT 130 1,300 130

Data compiled from Blough et al., 2014.[1]

Key Signaling Pathways
The interaction of substituted tryptamines with the 5-HT2A receptor initiates a cascade of

intracellular signaling events. The canonical pathway involves the activation of Gq/11 proteins,

leading to the stimulation of phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). These second messengers are responsible for the mobilization of intracellular calcium

and the activation of protein kinase C (PKC), respectively. Additionally, non-canonical signaling

through β-arrestin pathways has been identified and is an active area of research.[9][11][12]
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Canonical and non-canonical 5-HT2A receptor signaling pathways.

Experimental Protocols
The characterization of the pharmacological properties of substituted tryptamines relies on a

suite of in vitro and in vivo assays. Below are outlines of key experimental methodologies.

Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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